molecular formula C9H14BrN3O2 B13505716 Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

Cat. No.: B13505716
M. Wt: 276.13 g/mol
InChI Key: HXEXUMSODQNDQK-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate is a brominated pyrazole derivative featuring a tert-butyl carbamate group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where it is utilized for amine protection and subsequent functionalization. The bromine atom at the 3-position of the pyrazole ring enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the methyl group at the 1-position enhances steric stability. Its tert-butyl carbamate moiety provides a robust protecting group for amines, which can be selectively deprotected under acidic conditions.

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)

InChI Key

HXEXUMSODQNDQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Reaction Description Reagents & Conditions Product Yield (%) Notes
1 Condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate + Methylhydrazine, reflux 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Not specified Simple condensation reaction
2 Bromination of pyrazole ring Tribromophosphorus oxychloride (POBr3) or similar brominating agent Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Not specified Selective bromination at position 5
3 Hydrolysis of ester to acid 10% NaOH aqueous solution, room temperature, ethanol solvent 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Not specified Followed by acidification and extraction
4 Carbamate formation (key step) 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + dimethyl azidophosphate in dimethylformamide (DMF), heated at 100 °C for 4 hours This compound ~50.4% Purified by column chromatography
5 Optional hydrolysis to amine tert-butyl carbamate + 50% trifluoroacetic acid (TFA) in dichloromethane, room temperature, 1 hour 5-bromo-1-methyl-1H-pyrazol-3-amine ~68.6% Deprotection step

Reaction Conditions and Purification

  • Step 1-3: The initial condensation and bromination steps are carried out under standard reflux and controlled bromination conditions. Hydrolysis is performed at room temperature in ethanol with sodium hydroxide, followed by acidification to isolate the acid.
  • Step 4: Carbamate formation uses tert-butyl alcohol and dimethyl azidophosphate as the carbamoylating agent in DMF solvent. The reaction is heated to 100 °C for 4 hours. Upon completion, water and ethyl acetate are added for extraction. The organic layer is dried over anhydrous sodium sulfate and purified by column chromatography.
  • Step 5: Deprotection of the tert-butyl carbamate to the corresponding amine is achieved by treatment with 50% trifluoroacetic acid in dichloromethane at room temperature. The reaction mixture is worked up by vacuum drying, neutralization with saturated sodium carbonate, extraction, and drying.

Analytical Data and Yields

Step Compound Yield (%) Physical State Purification Method
4 This compound 50.4 White solid Column chromatography
5 5-bromo-1-methyl-1H-pyrazol-3-amine (from carbamate) 68.6 White solid Extraction and drying

Advantages and Research Findings

  • The synthetic route uses diethyl butynedioate and methylhydrazine as inexpensive and readily available starting materials.
  • The method avoids highly toxic reagents, improving safety and scalability.
  • The carbamate formation step using dimethyl azidophosphate is efficient and provides good selectivity for the target compound.
  • The process allows for straightforward purification steps, facilitating scale-up.
  • The bromine substituent on the pyrazole ring enables further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound a versatile intermediate.
  • The tert-butyl carbamate group serves as a protecting group that can be readily removed under mild acidic conditions, as demonstrated by the TFA hydrolysis step.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Comments
Condensation (pyrazole ring formation) Diethyl butynedioate, Methylhydrazine Reflux Not specified Base pyrazole scaffold
Bromination Tribromophosphorus oxychloride Controlled bromination Not specified Selective bromination at position 5
Hydrolysis 10% NaOH, ethanol, room temp Mild alkaline hydrolysis Not specified Converts ester to acid
Carbamate formation tert-Butyl alcohol, Dimethyl azidophosphate, DMF 100 °C, 4 h 50.4 Key step for carbamate protection
Deprotection (optional) 50% TFA in dichloromethane Room temp, 1 h 68.6 Removes tert-butyl protecting group

Scientific Research Applications

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound is structurally distinct from other tert-butyl carbamate derivatives in the following ways:

  • Pyrazole vs. Thiadiazole : Unlike tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (CAS 1101173-94-7), which replaces the pyrazole with a thiadiazole ring, the target compound retains a pyrazole core. The thiadiazole analog has a molecular weight of 280.14 and higher density (1.24 g/cm³), likely due to sulfur’s atomic weight and electronegativity .
  • Substituent Effects : Compared to tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate (CAS 2226181-81-1), which has a nitro group at the 3-position, the target compound’s bromine substituent offers distinct reactivity. The nitro group increases acidity (predicted pKa 12.38) and may reduce stability under reductive conditions .
  • Linker Diversity: Derivatives such as tert-butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (11c) incorporate extended alkyl or aromatic linkers, enhancing solubility and enabling kinase inhibition applications .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Boiling Point Density pKa Reference
Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate C9H14BrN3O2 276.13 Br (3), Me (1) N/A N/A N/A
tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate C12H20N4O4 284.31 NO2 (3), Bu (1) 366.3°C (bp, predicted) 1.24 g/cm³ 12.38
tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate C7H10BrN3O2S 280.14 Br (3), thiadiazole N/A 1.24 g/cm³ N/A
41b (pyrimidine-linked carbamate) C20H28N8O3 419.5 MeCONH (3), pentyl N/A N/A N/A

Biological Activity

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate (CAS Number: 2127110-57-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.

  • Molecular Formula : C9H14BrN3O2
  • Molecular Weight : 276.13 g/mol
  • Physical State : Solid
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Synthesis

The synthesis of this compound typically involves the bromination of 1-methyl-1H-pyrazole followed by carbamate formation. The specific methodologies can vary, but they often focus on achieving high yields and purity. For instance, various synthetic routes utilizing different reagents and conditions have been documented, highlighting the versatility of pyrazole derivatives in organic synthesis .

Anticancer Properties

Recent studies indicate that compounds with a pyrazole backbone exhibit significant anticancer activity. Research has shown that this compound may possess similar properties due to its structural characteristics. In vitro studies have demonstrated that related pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Key findings include:

  • Apoptosis Induction : Compounds structurally related to this compound have been shown to enhance caspase activity, indicating potential apoptosis-inducing effects at concentrations as low as 1 µM .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in specific phases, contributing to their anticancer efficacy .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. Some studies have highlighted their ability to inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. While specific data on this compound is limited, the broader category of pyrazole compounds has demonstrated promising results in reducing inflammation and pain .

Case Study 1: Antitumor Activity Evaluation

In a recent evaluation, a series of pyrazole derivatives were tested for their antitumor activity against MDA-MB-231 cells. Among the tested compounds, several displayed significant inhibition of microtubule assembly and induced apoptosis at micromolar concentrations. These findings suggest that this compound could be further investigated for its potential as an anticancer agent .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis involving various pyrazole derivatives indicated that modifications at the 3-position significantly influenced biological activity. The introduction of bromine at this position appears to enhance anticancer properties while maintaining low toxicity profiles in preliminary tests .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate to maximize yield and purity?

  • Methodological Answer : Reaction optimization can be achieved using statistical Design of Experiments (DoE) to evaluate critical parameters such as temperature, solvent polarity, and stoichiometry. For example, refluxing in anhydrous benzene with controlled stoichiometry of reagents (e.g., 2-chloroethyl isocyanate) over extended reaction times (e.g., 20 days) has been shown to yield >80% purity after recrystallization . DoE minimizes experimental runs while accounting for interactions between variables, such as solvent choice (THF vs. dichloromethane) and catalyst loading (e.g., DMAP) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • 1H-NMR : Focus on the tert-butyl singlet (~1.43 ppm) and pyrazole ring protons (~6.5–7.5 ppm). The bromine substituent induces deshielding in adjacent protons, aiding structural confirmation .
  • IR Spectroscopy : Key stretches include the carbamate carbonyl (~1742 cm⁻¹) and NH vibrations (~3323 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~327 g/mol) and fragmentation patterns indicative of bromine loss .

Q. How should researchers handle and store tert-butyl carbamate intermediates to prevent degradation during multi-step syntheses?

  • Methodological Answer :
  • Storage : Use inert atmospheres (argon/nitrogen) and low temperatures (–20°C) to stabilize moisture-sensitive intermediates.
  • In-Situ Monitoring : Employ TLC or LC-MS to track intermediate stability during reactions. For example, tert-butyl carbamates in THF under reflux require periodic checks to avoid side reactions like hydrolysis .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to predict and optimize the synthesis pathway of tert-butyl carbamate derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, identifying transition states and energy barriers. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent selection, temperature) and reduce trial-and-error . Computational tools like Gaussian or ORCA can predict regioselectivity in bromination reactions, guiding experimental design .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing brominated pyrazole carbamates?

  • Methodological Answer :
  • Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to resolve discrepancies in peak assignments. For example, crystal structures of tert-butyl carbamates reveal hydrogen-bonding networks that explain anomalous NMR shifts .
  • Dynamic NMR : Use variable-temperature NMR to study rotational barriers in carbamate groups, which may cause splitting in spectra .

Q. In multi-step syntheses involving tert-butyl carbamates, how can researchers mitigate side reactions caused by bromine’s electrophilic reactivity?

  • Methodological Answer :
  • Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to shield reactive sites during bromination.
  • Low-Temperature Reactions : Perform bromination at –78°C (dry ice/acetone baths) to control electrophilic substitution rates .
  • Post-Reaction Quenching : Use reducing agents (e.g., Na₂S₂O₃) to neutralize excess bromine and prevent over-halogenation .

Q. What advanced analytical methods are suitable for studying the solid-state stability and polymorphic forms of this compound?

  • Methodological Answer :
  • PXRD (Powder X-Ray Diffraction) : Identify polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data .
  • DSC (Differential Scanning Calorimetry) : Measure melting points and phase transitions to assess thermal stability. For example, tert-butyl carbamates often exhibit melting points between 80–85°C with minimal decomposition .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent yields in large-scale syntheses of tert-butyl carbamates compared to small-scale reactions?

  • Methodological Answer :
  • Mixer-Settler Reactors : Ensure efficient mixing to avoid localized concentration gradients. Scale-up discrepancies often arise from poor heat/mass transfer.
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progression in real-time .

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